2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride
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Overview
Description
2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride is a chemical compound with the molecular formula C₅H₁₀ClF₂N. It is a hydrochloride salt form of 2-Cyclopropyl-2,2-difluoroethan-1-amine, which is characterized by the presence of a cyclopropyl group and two fluorine atoms attached to an ethanamine backbone. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group is introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of Fluorine Atoms: The difluoroethanamine backbone is synthesized by introducing fluorine atoms through halogen exchange reactions or direct fluorination using reagents like diethylaminosulfur trifluoride (DAST).
Amination: The amine group is introduced through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the difluoroethane intermediate.
Formation of Hydrochloride Salt: The final step involves converting the free base amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄), resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group or fluorine atoms are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like halides, alkoxides, or amines
Major Products Formed
Oxidation Products: Oxides and hydroxylated derivatives
Reduction Products: Reduced amine derivatives
Substitution Products: Substituted ethanamine derivatives
Scientific Research Applications
2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways involving amine compounds.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The cyclopropyl and difluoro groups contribute to the compound’s stability and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride
- 2,2,2-Trifluoroethanamine
Uniqueness
2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride is unique due to its specific combination of a cyclopropyl group and two fluorine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-cyclopropyl-2,2-difluoroethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7,3-8)4-1-2-4;/h4H,1-3,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIRLENGLQGZNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781328-30-0 |
Source
|
Record name | 2-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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